9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-[2-(hydroxymethyl)phenyl]carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate can be compared with similar compounds such as:
9H-fluoren-9-ylmethyl (2-hydroxyethyl)(methyl)carbamate: This compound has a similar structure but with a hydroxyethyl group instead of a hydroxymethyl group.
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: This compound contains a pyridin-3-ylmethyl group, which imparts different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-13-15-7-1-6-12-21(15)23-22(25)26-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,24H,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYQZDJJJCVONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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